molecular formula C17H17ClN2O2S B2547923 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-17-8

2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2547923
CAS No.: 476280-17-8
M. Wt: 348.85
InChI Key: VWOUXNIKBOFZAW-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound designed for research applications. It belongs to a class of substituted thiophene carboxamides, which are prominent scaffolds in medicinal and pesticide chemistry due to their diverse biological potential. Thiophene-based molecules are extensively investigated for their ability to interact with various enzymatic targets. Structurally related compounds have demonstrated significant biological activities in scientific studies, including potent antioxidant effects, with one 3-aminothiophene-2-carboxamide derivative exhibiting 62.0% inhibition in ABTS assays . Furthermore, such molecules have shown promising antibacterial activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The core tetrahydrobenzo[b]thiophene structure is a valuable building block for constructing more complex molecules in drug discovery and chemical biology. The presence of both benzamido and carboxamide functional groups suggests this compound could serve as a key intermediate in organic synthesis or be explored for its physicochemical properties. This product is intended for laboratory research purposes only. It is not manufactured for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOUXNIKBOFZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrobenzo[b]thiophene scaffold is a versatile pharmacophore, and modifications to its substituents lead to diverse biological activities. Below is a comparative analysis of structurally related compounds:

Substituent Variations on the Benzamido Group

  • 2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound Vf) Structure: Differs in the position of the chlorine atom (3-chloro vs. 4-chloro). This compound was synthesized as a precursor for pyrimidine derivatives with anticancer activity . Synthetic Route: Prepared via reflux with sodium hydroxide in isopropanol, differing from the target compound’s synthesis .
  • 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) Structure: Features dimethoxy groups at positions 3 and 5 of the benzamido moiety instead of a single para-chloro substituent. The 6-methyl substitution (vs. 5-methyl) may influence ring conformation .
  • 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (FLT3-related compound)

    • Structure : Contains 3,4-dimethoxybenzamido and lacks the 5-methyl group.
    • Impact : The absence of the methyl group reduces steric effects, possibly enhancing interaction with FLT3 kinase in cancer pathways .

Core Scaffold Modifications

  • JAMI1001A (Tetrahydrobenzo[b]thiophene derivative)

    • Structure : Shares the tetrahydrobenzo[b]thiophene-carboxamide core but incorporates a trifluoromethylpyrazole-acetamide chain.
    • Biological Activity : Acts as a positive allosteric modulator of AMPA receptors, with the trifluoromethyl group enhancing metabolic stability .
    • Comparison : The target compound’s 4-chlorobenzamido group may limit AMPA receptor affinity compared to JAMI1001A’s pyrazole moiety .
  • Ethyl 2-(3-Allyl-5-benzylidene-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (7b)

    • Structure : Replaces the carboxamide with an ethyl carboxylate and adds a thioxotetrahydropyrimidine ring.
    • Activity : Demonstrated in vitro anticancer activity (IC₅₀ = 2.1–8.3 µM) against breast cancer cell lines, highlighting the importance of the thioxo group for cytotoxicity .

Functional Group Comparisons

Compound Key Substituents Biological Activity References
Target Compound 4-Chlorobenzamido, 5-methyl Under investigation (AMPA/anticancer)
JAMI1001A Trifluoromethylpyrazole-acetamide AMPA receptor modulation
Compound Vf (3-chloro derivative) 3-Chlorobenzamido Anticancer precursor
CAS 6124-88-5 (3,5-dimethoxy derivative) 3,5-Dimethoxybenzamido, 6-methyl Not reported (structural analog)
FLT3-related compound 3,4-Dimethoxybenzamido Kinase inhibition (FLT3)
Ethyl carboxylate derivatives (7b, 8, 9) Ethyl carboxylate, thioxotetrahydropyrimidine Anticancer (IC₅₀ = 2.1–8.3 µM)

Research Findings and Implications

  • AMPA Receptor Modulation : The target compound’s carboxamide group is critical for receptor interaction, but its para-chloro substitution may limit potency compared to JAMI1001A’s pyrazole chain .
  • Anticancer Potential: Derivatives with thioxotetrahydropyrimidine moieties (e.g., Compound 7b) show superior cytotoxicity, suggesting that replacing the carboxamide with a thioxo group enhances bioactivity .
  • Solubility and Stability : Methoxy-substituted analogs (e.g., CAS 6124-88-5) may exhibit improved solubility but require functional testing to confirm efficacy .

Biological Activity

2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound classified under thiophene derivatives, which are known for their diverse medicinal properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

The compound features a thiophene core with a chlorobenzamide substituent, which is significant in medicinal chemistry due to its potential biological activities. The general structure can be represented as follows:

IUPAC Name 2[(4chlorobenzoyl)amino]5methyl4,5,6,7tetrahydro1benzothiophene3carboxamide\text{IUPAC Name }2-[(4-chlorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been widely studied. Compounds structurally related to 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have shown activity against various bacterial strains.

  • In Vitro Studies :
    • A series of tetrahydrobenzothiophene derivatives were tested against common pathogens such as E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity .
    • Specific MIC values reported include:
      • E. coli: 0.64–19.92 μM
      • P. aeruginosa: 0.72–45.30 μM
      • Salmonella: 0.54–90.58 μM
      • S. aureus: 1.11–99.92 μM

Synthesis and Research Applications

The synthesis of 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with the appropriate amine under basic conditions . This compound serves as a building block for further chemical modifications aimed at enhancing its biological activity.

Summary Table of Biological Activities

Activity Description References
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
AntimicrobialEffective against E. coli, S. aureus, etc.; low MIC values indicate potency

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives?

  • Methodology : The Gewald reaction is frequently employed to synthesize the tetrahydrobenzo[b]thiophene core, followed by functionalization via coupling reactions. For example, derivatives are synthesized by reacting intermediates (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with reagents like phenylisothiocyanate in 1,4-dioxane containing triethylamine . Reflux conditions (e.g., 8–12 hours in ethanol at 80–202°C) are critical for achieving high yields (65–85%) .

Q. What characterization techniques are essential for confirming the structure of this compound and its analogs?

  • Methodology : Use a combination of:

  • 1H/13C-NMR : Assign chemical shifts to confirm substituent positions (e.g., δ 1.35–2.72 ppm for methyl and cyclohexene protons; δ 166.1 ppm for carbonyl groups) .
  • IR spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches .
  • Mass spectrometry : Confirm molecular weight via M+ peaks (e.g., m/z 441 for a derivative in ) .

Q. What solvents and catalysts are optimal for synthesizing derivatives of this compound?

  • Methodology : Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) are preferred for coupling reactions, while ethanol is used for cyclization. Triethylamine is a common catalyst for activating intermediates, as seen in the synthesis of pyrimidinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing structurally similar derivatives?

  • Methodology :

  • Solvent calibration : Compare δ values in CDCl3 vs. DMSO-d6 to account for solvent-induced shifts (e.g., cyclohexene protons at δ 1.77 in CDCl3 may shift upfield in DMSO) .
  • 2D-NMR : Use HSQC and HMBC to resolve overlapping signals in complex derivatives (e.g., distinguishing tetrahydrobenzo[b]thiophene protons from acylated side chains) .

Q. What strategies improve reaction yields for complex derivatives with multiple functional groups?

  • Methodology :

  • Stepwise synthesis : Avoid side reactions by isolating intermediates (e.g., formamide-mediated cyclization to form pyrimidinones before acylating the thiophene core) .
  • Temperature control : Maintain reflux at 80–100°C for 4–12 hours to optimize cyclization without decomposition .

Q. How does the substitution pattern on the benzamido group influence biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare derivatives with substituents like 4-chlorophenyl (antibacterial activity in ) vs. 4-methoxyphenyl (reduced activity due to electron-donating effects).
  • Enzymatic assays : Test acetylcholinesterase inhibition (IC50 values) for analogs with varying hydrophobicity (e.g., fluorobenzyl vs. benzyl groups) .

Q. What analytical approaches validate the purity of intermediates in multi-step syntheses?

  • Methodology :

  • HPLC : Use gradients (e.g., MeCN:H2O from 30%→100%) to separate byproducts in reverse-phase columns .
  • TLC monitoring : Track reaction progress using silica plates with ethyl acetate/hexane (3:7) and UV visualization .

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